Predicted Lipophilicity (XLogP3) Comparison: Phenethyl vs. Phenyl Substituent
The 2-phenethyl substituent dramatically increases predicted lipophilicity compared to the prototypical antiallergic 2-phenyl analog. For the target compound, the computed XLogP3-AA is 1.5 [1]. The corresponding 2-phenyl derivative (6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid) has a computed XLogP3 of approximately 0.9 (estimated from its ethyl ester analog and free acid), indicating the phenethyl group adds about 0.6 log units of lipophilicity [2]. This difference is expected to significantly influence membrane permeability and oral bioavailability, which is critical for intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid; XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and analogous structures |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; a 0.6 log unit increase can translate to a measurable improvement in cellular uptake for intracellular targets like xanthine oxidase.
- [1] PubChem CID 50875622. Computed Properties: XLogP3-AA. National Library of Medicine, 2025. View Source
- [2] Juby, P. F., et al. Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters. Journal of Medicinal Chemistry, 1979, 22(3), 263-269. (Structure for XLogP estimation via PubChem). View Source
